Starch Phosphorylase Donor Substrate Discrimination: ~20,000-Fold Selectivity for Glucose 1-Phosphate Over Xylose 1-Phosphate
Corynebacterium callunae starch phosphorylase (EC 2.4.1.1) exhibits extreme discrimination between α-D-glucose 1-phosphate (G1P) and α-D-xylose 1-phosphate (X1P) as glycosyl donors in the α-glucan synthesis direction. The wild-type enzyme displays a selectivity ratio of approximately 20,000 in favour of G1P over X1P [1]. This ratio collapses to 2,600 in the H334N mutant and to merely 100 in the H334Q mutant, demonstrating that the missing C-6 hydroxymethyl group of X1P profoundly disrupts transition-state stabilization by the active-site histidine residue [1].
| Evidence Dimension | Enzyme selectivity ratio (G1P vs X1P) in α-glucan synthesis |
|---|---|
| Target Compound Data | α-D-Xylose 1-phosphate: selectivity ratio = 1 (reference) |
| Comparator Or Baseline | α-D-Glucose 1-phosphate: wild-type selectivity ratio ~20,000; H334N mutant ~2,600; H334Q mutant ~100 |
| Quantified Difference | ~20,000-fold discrimination against X1P by wild-type enzyme; ratio drops to ~2,600-fold (H334N) and ~100-fold (H334Q) |
| Conditions | pH 7.0, 30 °C; recombinant wild-type and site-directed mutant enzymes; α-glucan synthesis direction |
Why This Matters
This quantitative selectivity gap proves that X1P and G1P are not interchangeable in phosphorylase-catalyzed reactions, making the correct compound essential for any experimental workflow involving glycosyl transfer via phosphorylases.
- [1] Schwarz A, Pierfederici FM, Nidetzky B. Catalytic mechanism of α-retaining glucosyl transfer by Corynebacterium callunae starch phosphorylase: the role of histidine-334 examined through kinetic characterization of site-directed mutants. Biochem J., 2005, 387(Pt 2), 437–445. DOI: 10.1042/BJ20041489. View Source
